

VU0467319: A Technical Guide for Neuroscience Drug Discovery

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Compound of Interest

Compound Name: VU0467319

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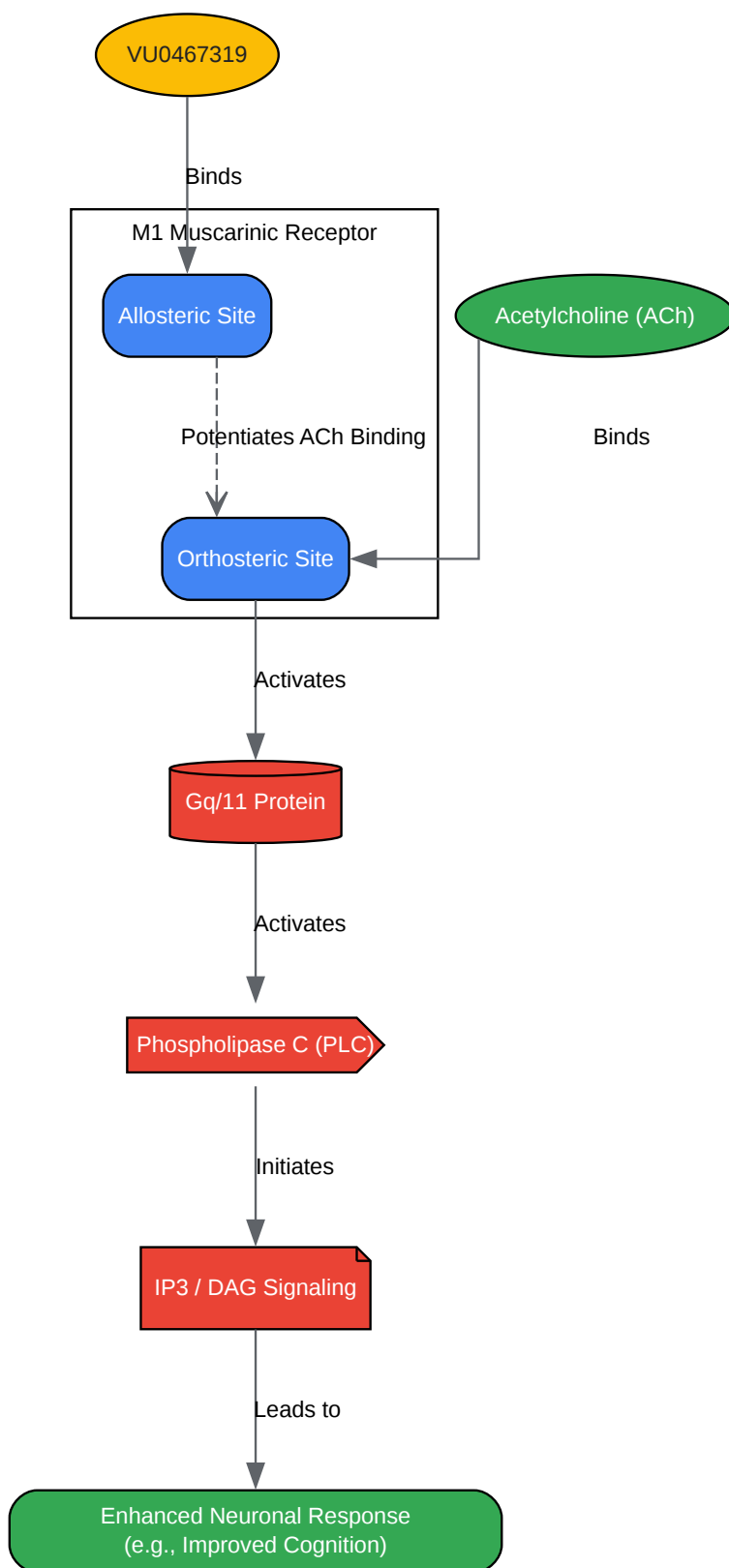
Introduction

VU0467319 is an investigational positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for cognitive and affective function.[1][2] Developed by the Warren Center for Neuroscience Drug Discovery (WCNDD) at Vanderbilt University, **VU0467319** has emerged as a promising clinical candidate for treating cognitive impairments in disorders such as Alzheimer's disease and schizophrenia. [3][4][5][6][7] This technical guide provides a comprehensive overview of **VU0467319**, including its mechanism of action, pharmacological profile, experimental protocols, and clinical development.

Mechanism of Action

VU0467319 acts as a positive allosteric modulator, binding to a site on the M1 receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[3][8] This allosteric modulation enhances the receptor's response to ACh, thereby potentiating cholinergic neurotransmission.[2][9] A key feature of **VU0467319** is its minimal direct agonist activity, meaning it only slightly activates the M1 receptor in the absence of ACh.[3][4][5][6][7] This profile is thought to reduce the risk of overstimulating the receptor, which has been a limiting factor for previous M1-targeting compounds due to cholinergic side effects.[4][8]

The binding of **VU0467319** increases the affinity of acetylcholine for the M1 receptor.[3] In a calcium mobilization assay using cells expressing the rat M1 receptor, **VU0467319** caused a leftward shift in the ACh concentration-response curve, with a 96-fold maximum shift at a concentration of 30 μ M.[3]





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